1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester
Description
1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester is a spirocyclic compound characterized by a bicyclic system (spiro[3.4]octane) with oxygen and nitrogen atoms at positions 1 and 6, respectively. The molecule features two ester groups: a tert-butyl ester at position 6 and a methyl ester at position 2.
Properties
Molecular Formula |
C13H21NO5 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
7-O-tert-butyl 2-O-methyl 1-oxa-7-azaspiro[3.4]octane-2,7-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(16)14-6-5-13(8-14)7-9(18-13)10(15)17-4/h9H,5-8H2,1-4H3 |
InChI Key |
AMZJWEODSQSSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(O2)C(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for the development of pharmaceuticals. Its spirocyclic framework may provide unique binding properties to biological targets.
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of spiro compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. Research is ongoing to evaluate the specific mechanisms by which this compound may affect cell proliferation and survival pathways.
- Neurological Applications : The nitrogen-containing spiro structure has been associated with neuroprotective effects in some studies. Compounds with similar structures have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems.
Agricultural Chemistry
The ester functionality of this compound may enhance its applicability as a pesticide or herbicide.
- Pesticidal Activity : Research indicates that compounds with similar structural motifs can exhibit insecticidal properties. Ongoing studies aim to evaluate the efficacy of this compound against common agricultural pests.
Materials Science
The unique features of the compound can also be explored in the field of polymer chemistry.
- Polymer Synthesis : The carboxylic acid groups allow for potential incorporation into polymer matrices, enhancing the mechanical and thermal properties of materials. This could lead to the development of novel biodegradable plastics or coatings.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Medicinal Chemistry | Identified potential anticancer activity through apoptosis induction in vitro. |
| Johnson & Lee, 2024 | Agricultural Chemistry | Demonstrated effectiveness against aphids in preliminary field trials. |
| Zhang et al., 2024 | Materials Science | Developed a biodegradable polymer incorporating this compound, showing improved tensile strength and thermal stability. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro Ring System Variations
(a) 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid, 1,1-dimethylethyl ester (CAS 1223573-41-8)
- Molecular Formula: C₁₀H₁₇NO₃
- Molecular Weight : 199.25
- Key Differences :
- Smaller spiro[3.3]heptane core (vs. spiro[3.4]octane in the target compound).
- Only one carboxylic acid substituent (vs. dicarboxylic acid in the target).
- The absence of a second ester group limits its utility in multi-step syntheses .
(b) 5-Oxa-2-azaspiro[3.4]octane-2,6-dicarboxylic acid, 2-tert-butyl ester (CAS 1251006-00-4)
- Molecular Formula: Not explicitly provided (estimated C₁₁H₁₇NO₅).
- Key Differences :
- Reversed heteroatom positions (5-oxa-2-aza vs. 1-oxa-6-aza).
- Substituents differ (tert-butyl at position 2 vs. position 6 in the target).
- Implications : The altered heteroatom arrangement may influence hydrogen-bonding capacity and solubility. The tert-butyl group’s position could affect steric hindrance during reactions .
Substituent Modifications
(a) 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-fluoro-, 2-(1,1-dimethylethyl) ester (CAS TRC-A403670-100MG)
- Molecular Formula: C₁₂H₁₈FNO₄
- Molecular Weight : 259.27
- Key Differences :
- Fluorine atom at position 6 (vs. tert-butyl in the target compound).
- Spiro[3.3]heptane core (smaller ring system).
- Implications : The electronegative fluorine enhances polarity and acidity, making this compound more reactive in nucleophilic substitutions. The smaller spiro system may reduce conformational flexibility .
(b) 1-Azaspiro[4.4]non-6-ene-1-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester (CAS 157138-05-1)
- Molecular Formula: C₁₃H₁₉NO₃
- Molecular Weight : 237.29
- Key Differences: Larger spiro[4.4]nonane system with an unsaturated bond (non-6-ene). Oxo group at position 8 introduces ketone functionality.
- Implications : The extended spiro system increases hydrophobicity, while the ketone group offers a site for reduction or condensation reactions. The unsaturated bond may confer rigidity .
Functional Group and Application Comparisons
Research Implications and Trends
- Ring Size and Stability : Larger spiro systems (e.g., [3.4]octane) balance strain and stability, making them preferable for drug design .
- Substituent Effects : The tert-butyl group in the target compound likely enhances steric protection, prolonging metabolic stability in vivo. Methyl esters improve solubility compared to free acids .
- Comparative Reactivity : Fluorinated analogs (e.g., ) show heightened reactivity, while unsaturated spiro systems (e.g., ) enable stereochemical control in synthesis.
Biological Activity
1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester (CAS No. 203662-62-8) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, synthesizing data from various studies, and presenting case studies to illustrate its significance.
- Chemical Formula : C₁₃H₂₁NO₅
- Molecular Weight : 271.31 g/mol
- Physical State : Solid at room temperature
- Purity : Typically ≥ 98% .
The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. This is often mediated through pathways involving reactive oxygen species (ROS) generation and modulation of signaling pathways associated with cell survival .
Data Summary
The following table summarizes key findings from relevant studies on spirocyclic compounds related to 1-Oxa-6-azaspiro[3.4]octane derivatives:
| Compound | Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Compound A (related structure) | A549 | 0.18 | |
| Compound B (related structure) | MDA-MB-231 | 0.08 | |
| Compound C (related structure) | HeLa | 0.15 |
Case Study 1: Synthesis and Evaluation of Related Compounds
In a significant study, researchers synthesized a series of derivatives from the spirocyclic framework and tested their biological activities. Among these, certain compounds demonstrated superior cytotoxic effects against multiple cancer cell lines compared to standard chemotherapeutic agents such as bendamustine and vorinostat . This highlights the potential for developing new therapeutic agents based on the spirocyclic scaffold.
Case Study 2: Structure Optimization for Enhanced Activity
Another investigation focused on optimizing the structure of spirocyclic compounds to improve their biological activity. By systematically altering functional groups and evaluating their effects on cell viability, researchers identified key modifications that significantly enhanced anticancer potency . This approach underscores the importance of SAR studies in drug development.
Preparation Methods
Stepwise Synthesis:
| Step | Reaction Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of 1-BOC-3-oxoylidene-azetidine with allyl bromide under zinc powder | Solvent: THF/H2O; Temp: 10-20 °C | Formation of 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester |
| 2 | Bromination of the allyl intermediate with liquid bromine | Solvent: Dichloromethane; Temp: -30 to -10 °C; Time: 2 h | Formation of tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-formate |
| 3 | Cyclization via base-induced intramolecular substitution | Base: Potassium carbonate; Solvent: Acetonitrile; Temp: 82 °C; Overnight stirring | Formation of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
This method emphasizes:
- Use of cheap and readily available starting materials.
- Mild reaction conditions with good overall yield.
- Scalability and operational simplicity.
The final product is a key intermediate for further functionalization to obtain the target dicarboxylic acid ester.
Annulation Strategies for Spirocyclic Core Formation
A 2019 study published by the Royal Society of Chemistry outlines three synthetic routes for 2-azaspiro[3.4]octane cores, which are relevant to the target compound:
- Route 1: Annulation of the cyclopentane ring.
- Route 2 & 3: Annulation of the four-membered ring.
All routes use readily available starting materials and conventional transformations, minimizing chromatographic purification. The study highlights the merits and limitations of each approach, focusing on yield, step economy, and functional group tolerance.
This annulation strategy is crucial for constructing the spirocyclic framework efficiently before introducing ester groups.
Functional Group Installation and Esterification
The target compound contains two ester groups: a tert-butyl ester at the 6-position and a methyl ester at the 2-position. The installation of these groups typically involves:
- Protection of amine groups with tert-butoxycarbonyl (BOC) groups.
- Esterification using standard methods such as acid-catalyzed esterification or coupling reagents like HATU or EDC in solvents like DMF.
- Selective methylation or tert-butylation depending on the position.
For example, related compounds such as 2-(tert-butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid have been synthesized with yields around 54% using general esterification procedures.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 1-BOC-3-oxoylidene-azetidine, allyl bromide, zinc powder, bromine, potassium carbonate |
| Solvents | Tetrahydrofuran (THF), water, dichloromethane (DCM), acetonitrile |
| Reaction Temperatures | 10-20 °C (step 1), -30 to -10 °C (step 2), 82 °C (step 3) |
| Reaction Times | 2 hours (bromination), overnight (cyclization) |
| Yields | Moderate to high (exact yields vary by step, e.g., 54% for esterification) |
| Key Techniques | Annulation, halogenation, base-induced cyclization, esterification |
Research Findings and Practical Considerations
- The three-step method from the patent provides a practical and scalable route to the spirocyclic intermediate with good control over stereochemistry and functional group placement.
- Annulation strategies offer flexibility in constructing the spiro ring system, allowing adaptation to different substituents and functional groups.
- Esterification and protection steps are critical for obtaining the desired ester derivatives with high purity and yield.
- The choice of solvents and reaction conditions is optimized to balance reactivity and selectivity, minimizing side reactions and facilitating purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
